molecular formula C25H30O4 B13416351 2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone

2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone

カタログ番号: B13416351
分子量: 394.5 g/mol
InChIキー: LHAWAPWIXXDHPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under basic conditions. The reaction is often catalyzed by bases such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chalcone structure .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Curcuma amada plant, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

Types of Reactions:

    Oxidation: 2’,4’,6’-Trihydroxy-3’,5’-diprenyldihydrochalcone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrochalcone derivatives.

Common Reagents and Conditions:

Major Products:

作用機序

The anticancer activity of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone is primarily attributed to its ability to inhibit mitochondrial complex I, leading to a reduction in mitochondrial metabolism. This inhibition disrupts the energy production in cancer cells, thereby reducing their viability. Additionally, the compound, in combination with avocatin B, inhibits fatty acid oxidation by 60%, further enhancing its anticancer effects .

類似化合物との比較

  • 2’,4,4’-Trihydroxy-6’-methoxy-3’,5’-diprenylchalcone
  • 3,2’,4’,6’-Tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone

Comparison: While these compounds share structural similarities with 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone, they differ in their functional groups and bioactivity. For instance, 2’,4,4’-trihydroxy-6’-methoxy-3’,5’-diprenylchalcone has an additional methoxy group, which may influence its chemical reactivity and biological activity. Similarly, 3,2’,4’,6’-tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone has an extra hydroxy group, potentially altering its interaction with biological targets .

特性

分子式

C25H30O4

分子量

394.5 g/mol

IUPAC名

3-phenyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C25H30O4/c1-16(2)10-13-19-23(27)20(14-11-17(3)4)25(29)22(24(19)28)21(26)15-12-18-8-6-5-7-9-18/h5-11,27-29H,12-15H2,1-4H3

InChIキー

LHAWAPWIXXDHPB-UHFFFAOYSA-N

正規SMILES

CC(=CCC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)CC=C(C)C)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。